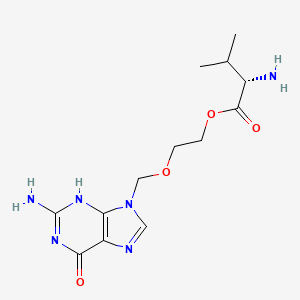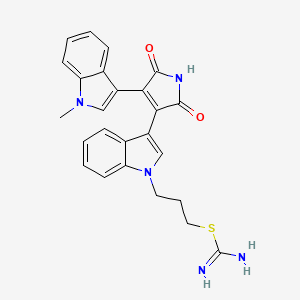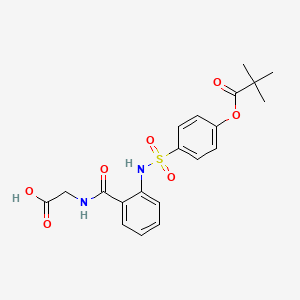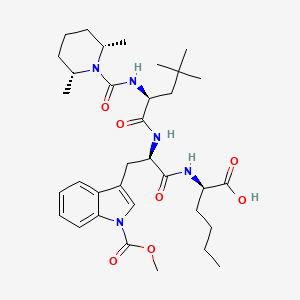
BQ-788 游离酸
概述
描述
BQ-788 is a potent and selective antagonist of the endothelin B receptor (ETB receptor). It is widely used in scientific research to study the physiological and pathological roles of endothelin, a peptide that constricts blood vessels and raises blood pressure. BQ-788 has been instrumental in understanding cardiovascular diseases, cancer, and other conditions where endothelin plays a critical role .
科学研究应用
BQ-788 具有广泛的科学研究应用:
安全和危害
The safety data sheet for BQ-788 indicates that it should be used for research purposes only and not for medicinal or household use . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if in contact with skin, flushing eyes with water if in contact with eyes, and never giving anything by mouth to an unconscious person if swallowed .
未来方向
作用机制
BQ-788 通过选择性地结合内皮素 B 受体(ETB 受体)发挥作用,从而阻断内皮素-1 (ET-1) 和其他内皮素的结合。这种抑制阻止了导致血管收缩、细胞增殖和其他生理效应的下游信号通路。 主要分子靶标包括 ETB 受体和相关的 G 蛋白偶联受体通路 .
生化分析
Biochemical Properties
BQ-788 has a high affinity for the ETB receptor, with an IC50 value of 1.2nM, indicating its strong inhibitory effect on the binding of endothelin-1 (ET-1) to ETB receptors . This interaction with the ETB receptor is the primary biochemical property of BQ-788.
Cellular Effects
BQ-788 has been shown to inhibit ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . It also exhibits antitumor effects . These effects are primarily due to its antagonistic action on the ETB receptor, which plays a crucial role in various cellular processes.
Molecular Mechanism
The molecular mechanism of BQ-788 involves its binding to the ETB receptor, thereby preventing the binding of ET-1 to these receptors . This results in the inhibition of ET-1 induced cellular responses, such as vasoconstriction, bronchoconstriction, and cell proliferation .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of BQ-788 are limited, it has been shown to improve mean arterial pressure, shorten prolonged QRS duration, and increase heart rate within 5 to 15 minutes of administration in a study on amitriptyline-induced cardiovascular toxicity .
Dosage Effects in Animal Models
In animal models, BQ-788 has been shown to have beneficial effects in amitriptyline-induced cardiovascular changes
准备方法
合成路线和反应条件
BQ-788 通过多步化学合成过程合成。合成通常包括以下步骤:
核心结构的形成: BQ-788 的核心结构通过一系列缩合和环化反应构建。关键试剂包括氨基酸、保护基团和偶联剂。
官能团修饰: 核心结构经历各种修饰,以引入增强其与 ETB 受体的结合亲和力和选择性的官能团。常见试剂包括酰化剂、还原剂和氧化剂。
纯化: 最终产物通过重结晶、色谱和蒸馏等技术纯化,以达到高纯度。
工业生产方法
BQ-788 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率、产率和成本效益进行了优化。关键考虑因素包括溶剂的选择、反应条件和纯化方法,以确保可扩展性和符合监管标准。
化学反应分析
反应类型
BQ-788 会经历各种化学反应,包括:
氧化: BQ-788 可以被氧化形成亚砜和砜。常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 还原反应可以将 BQ-788 转化为相应的胺和醇。常见的还原剂包括氢化铝锂和硼氢化钠。
取代: BQ-788 可以经历亲核取代反应以引入不同的官能团。常见试剂包括卤代烷烃和亲核试剂,如胺和硫醇。
常用试剂和条件
氧化: 过氧化氢、间氯过氧苯甲酸和其他过氧化物。
还原: 氢化铝锂、硼氢化钠和催化氢化。
取代: 卤代烷烃、胺、硫醇和其他亲核试剂。
形成的主要产物
氧化: 亚砜和砜。
还原: 胺和醇。
取代: 各种取代衍生物,具体取决于所使用的亲核试剂。
相似化合物的比较
类似化合物
BQ-123: 另一种内皮素受体拮抗剂,但它选择性地靶向内皮素 A 受体(ETA 受体)。
波生坦: 同时拮抗内皮素 A 和 B 受体的双重内皮素受体拮抗剂。
安布立善: 选择性地靶向 ETA 受体,用于治疗肺动脉高压。
BQ-788 的独特性
BQ-788 在其对 ETB 受体的高选择性和效力方面是独一无二的。 与其他内皮素受体拮抗剂不同,BQ-788 对 ETA 受体没有明显的影响,这使其成为研究 ETB 受体在各种生理和病理过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHKJMGDSJDRG-DJYQTOCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173326-37-9 | |
| Record name | BQ-788 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQ-788 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BQ-788?
A1: BQ-788 is a selective antagonist of the endothelin ET(B) receptor. [, , ]
Q2: How does BQ-788 interact with the ET(B) receptor?
A2: BQ-788 binds to ET(B) receptors with high affinity and competitively inhibits the binding of endothelin-1 (ET-1) and other ET(B) agonists. [, , , ]
Q3: What are the downstream effects of BQ-788 binding to the ET(B) receptor?
A3: By blocking ET(B) receptors, BQ-788 inhibits the biological effects mediated by these receptors. These effects can include:
- Inhibition of vasodilation: ET(B) receptors are involved in mediating vasodilation in some vascular beds. BQ-788 can block this effect, leading to vasoconstriction. [, , , , , ]
- Reduced ET-1 clearance: ET(B) receptors contribute to the clearance of ET-1 from the circulation. Blocking these receptors with BQ-788 can lead to increased plasma ET-1 levels. [, , ]
- Modulation of pulmonary vascular tone and structure: BQ-788 has been shown to influence pulmonary vascular tone and remodeling in animal models. [, ]
- Effects on neurotransmission and smooth muscle contraction: BQ-788 can affect neurotransmission and smooth muscle contraction in certain tissues, such as the rat vas deferens. []
Q4: What is the molecular formula and weight of BQ-788?
A4: The molecular formula of BQ-788 free acid is C28H40N6O6, and its molecular weight is 556.66 g/mol.
Q5: Is there any spectroscopic data available for BQ-788?
A5: While the provided research articles don't provide specific spectroscopic data (NMR, IR, etc.), they confirm its chemical structure and synthesis. [, ]
Q6: How does the structure of BQ-788 contribute to its selectivity for ET(B) receptors?
A6: The research papers highlight that BQ-788 was developed through extensive structural modifications of earlier endothelin receptor antagonists. These modifications aimed to enhance its affinity for ET(B) receptors while minimizing its interaction with ET(A) receptors. [, ] Specific structural features responsible for its selectivity are not explicitly discussed.
Q7: How is BQ-788 administered in the research studies?
A7: BQ-788 is typically administered intravenously (i.v.) or intra-arterially in the studies. [, , , , ] Some studies also employed intradermal microdialysis or intracerebroventricular injections depending on the research question. [, ]
Q8: Does BQ-788 effectively block ET(B) receptors in vivo?
A8: Yes, research confirms that BQ-788 effectively blocks ET(B) receptors in vivo. This is demonstrated by its ability to:
- Inhibit the ET(B) receptor-mediated depressor response to ET-1 and sarafotoxin 6c (S6c) in rats. [, ]
- Increase plasma ET-1 concentration, indicating reduced ET(B)-mediated clearance. [, , ]
- Attenuate the pulmonary vasodilator response to S6c in fetal lambs. []
Q9: What are the main findings from in vitro studies using BQ-788?
A9: In vitro studies demonstrate that BQ-788:
- Potently inhibits ET-1 binding to ET(B) receptors in various cell lines, including human Girardi heart cells (hGH) and porcine coronary artery smooth muscle cells (pCASM). [, ]
- Antagonizes ET(B) receptor-mediated responses in isolated tissues, such as relaxation in rat aorta and contraction in rabbit saphenous vein. []
- Shows weak or no antagonistic activity at ETA receptors in vitro. [, ]
Q10: What are the key findings from in vivo studies using BQ-788?
A10: In vivo studies show that BQ-788:
- Inhibits ET(B) receptor-mediated depressor responses to ET-1 and S6c in rats, while enhancing ET(A) receptor-mediated pressor responses. [, ]
- Increases blood pressure in spontaneously hypertensive rats (SHR). []
- Affects renal blood flow and vascular resistance in various animal models. [, , , ]
- Influences pulmonary vascular tone and remodeling in fetal lambs. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


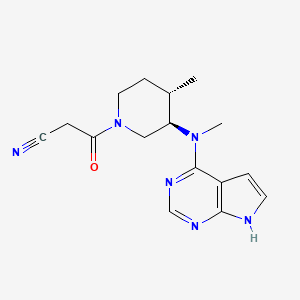
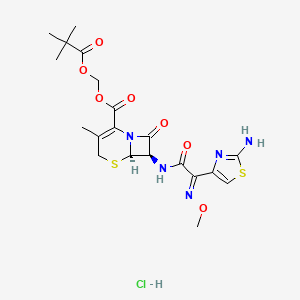
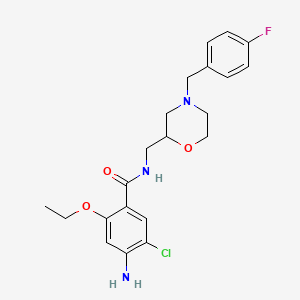
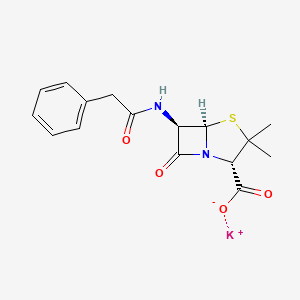
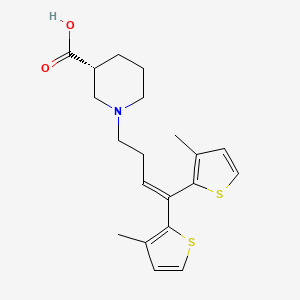


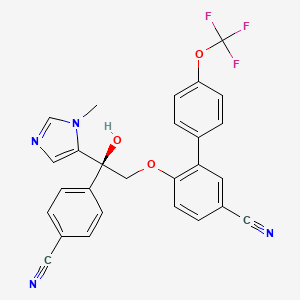
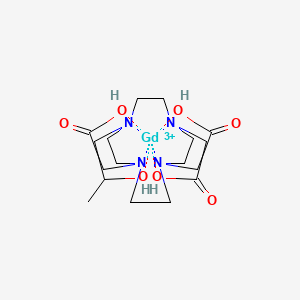
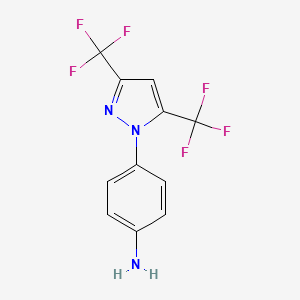
![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)
